molecular formula C20H16ClN3OS B14133382 (E)-2-((4-chlorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide CAS No. 1006789-07-6

(E)-2-((4-chlorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide

Cat. No.: B14133382
CAS No.: 1006789-07-6
M. Wt: 381.9 g/mol
InChI Key: KREOEXJOYYGKQK-UHFFFAOYSA-N
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Description

(E)-2-((4-chlorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide is an organic compound that features a combination of aromatic rings, a thioether linkage, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((4-chlorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide typically involves the following steps:

    Formation of the Thioether Linkage: This can be achieved by reacting 4-chlorothiophenol with an appropriate acylating agent to introduce the thioether group.

    Diazotization and Coupling: The synthesis of the phenyldiazenyl group involves diazotization of aniline derivatives followed by coupling with a suitable aromatic compound.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:

  • Use of continuous flow reactors for efficient heat and mass transfer.
  • Optimization of reaction conditions such as temperature, pressure, and pH.
  • Implementation of purification techniques like crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((4-chlorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The phenyldiazenyl group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-((4-chlorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide depends on its specific application. For instance:

    Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: The compound’s functional groups can participate in various chemical reactions, influencing its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-((4-bromophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide
  • (E)-2-((4-methylphenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide
  • (E)-2-((4-nitrophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide

Uniqueness

(E)-2-((4-chlorophenyl)thio)-N-(4-(phenyldiazenyl)phenyl)acetamide is unique due to the presence of the 4-chlorophenyl thioether group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

1006789-07-6

Molecular Formula

C20H16ClN3OS

Molecular Weight

381.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(4-phenyldiazenylphenyl)acetamide

InChI

InChI=1S/C20H16ClN3OS/c21-15-6-12-19(13-7-15)26-14-20(25)22-16-8-10-18(11-9-16)24-23-17-4-2-1-3-5-17/h1-13H,14H2,(H,22,25)

InChI Key

KREOEXJOYYGKQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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